Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)aniline (CAS No. 65934-74-9)
In the landscape of contemporary drug discovery and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Methyl-3-(trifluoromethyl)aniline stands out as a critical building block in this domain. Its unique substitution pattern—an activating amino group, a methyl group, and a strongly electron-withdrawing trifluoromethyl group on an aromatic ring—makes it a versatile and highly sought-after intermediate for the synthesis of complex pharmaceutical agents and advanced materials.[1][3]
This guide provides a comprehensive technical overview of 4-Methyl-3-(trifluoromethyl)aniline, covering its fundamental properties, synthesis, handling, and applications, with a focus on its practical utility for researchers and development professionals.
Part 1: Core Chemical and Physical Properties
The precise identity and physical characteristics of a starting material are fundamental to its effective use in synthesis. The CAS number for 4-Methyl-3-(trifluoromethyl)aniline is 65934-74-9 .[4][5][6] Also known by its synonym, 3-(Trifluoromethyl)-4-methylaniline, its core properties are summarized below.[4][5] Understanding these parameters is crucial for designing reaction conditions, such as solvent selection and purification methods.
| Property | Value | Source(s) |
| CAS Number | 65934-74-9 | [4][6] |
| Molecular Formula | C₈H₈F₃N | [6][7] |
| Molecular Weight | 175.15 g/mol | [4][5][6] |
| Appearance | Colorless to yellow or orange clear liquid | [8] |
| Boiling Point | 204 °C (lit.) | [4][9][10] |
| Density | 1.220 g/mL at 25 °C (lit.) | [4][9][10] |
| Refractive Index (n20/D) | 1.490 (lit.) | [4][9][10] |
| Flash Point | 101.7 °C (215.1 °F) - closed cup | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [10] |
Part 2: Synthesis Pathway and Mechanism
The most prevalent and industrially viable method for preparing 4-Methyl-3-(trifluoromethyl)aniline involves a two-step process starting from 2-chlorotoluene, which is simple and utilizes readily available materials.[11]
-
Nitration: The process begins with the nitration of 2-(trifluoromethyl)toluene to yield 4-nitro-2-(trifluoromethyl)toluene.
-
Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product. A common and effective method for this reduction is using iron powder in the presence of an acid, such as hydrochloric acid.[7][11]
The choice of iron/HCl for the reduction is a classic and cost-effective method (the Béchamp reduction) for converting aromatic nitro compounds to anilines. The reaction proceeds via a series of single-electron transfers from the iron metal, which is oxidized in the process. The acidic medium facilitates the protonation of the nitro group's oxygen atoms, which are subsequently eliminated as water.
Caption: General two-step synthesis of 4-Methyl-3-(trifluoromethyl)aniline.
Part 3: Applications in Drug Development and Chemical Synthesis
4-Methyl-3-(trifluoromethyl)aniline is not typically an end-product but rather a crucial intermediate. The presence of the trifluoromethyl group makes it an attractive building block for creating active pharmaceutical ingredients (APIs) with enhanced properties.[1][3]
-
Scaffold for Kinase Inhibitors: This aniline has been utilized in the synthesis of potent pan-Bcr-Abl inhibitors, which are relevant for treating certain types of leukemia.[4][5] The aniline moiety provides a key attachment point for building more complex heterocyclic structures.
-
Intermediate for Carbamates: It serves as a starting reagent for producing compounds like tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate, a protected form of the aniline that can be used in multi-step syntheses where the amine needs to be unreactive during intermediate steps.[5][9]
-
General API Synthesis: The trifluoromethyl group is known to improve metabolic stability and bioavailability in drug candidates.[1] Therefore, anilines like this one are foundational in medicinal chemistry programs aimed at developing novel therapeutics for a range of diseases, including solid tumors.[3][12]
Caption: Role as a versatile intermediate in pharmaceutical synthesis.
Part 4: Detailed Experimental Protocol: Synthesis
This protocol describes the reduction of 4-nitro-2-(trifluoromethyl)toluene to 4-Methyl-3-(trifluoromethyl)aniline.
Objective: To synthesize 4-Methyl-3-(trifluoromethyl)aniline via iron-mediated reduction.
Materials:
-
4-nitro-2-(trifluoromethyl)toluene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (36%)
-
Water (deionized)
-
Dichloromethane
-
Petroleum ether
-
Reaction vessel with overhead stirrer, condenser, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a suitable reaction vessel, add 32g of iron powder, 150 mL of water, and 0.8 mL of 36% concentrated hydrochloric acid.[7][11]
-
Activation: Heat the mixture to 70°C and stir for 30 minutes. This step activates the iron surface.
-
Substrate Addition: Begin the dropwise addition of 40g of 4-nitro-2-(trifluoromethyl)toluene to the iron slurry. Maintain the internal temperature of the reaction.
-
Reaction & Monitoring: After the addition is complete, heat the mixture to reflux (approx. 100°C).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:3 mixture of dichloromethane and petroleum ether as the mobile phase.[7]
-
Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture. Isolate the organic phase. If necessary, extract the aqueous phase with a suitable organic solvent like dichloromethane to recover all the product.
-
Purification: Distill off the water and solvent to obtain the crude product as an organic phase.[7] Further purification can be achieved through crystallization or distillation under reduced pressure to yield a pale yellow liquid.[7]
Part 5: Safety, Handling, and Storage
Proper handling of 4-Methyl-3-(trifluoromethyl)aniline is essential due to its hazardous properties. The compound is classified as an irritant and is harmful.[8][13]
| Safety Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [4][14] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][14] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [4][14] |
| Personal Protective Equipment (PPE) | Eyeshields (chemical safety goggles), protective gloves, and a NIOSH/MSHA approved respirator with a suitable filter (e.g., type ABEK) are required.[4][13] | [4][13] |
| First Aid | Inhalation: Move to fresh air.[13][15] Skin Contact: Wash off immediately with plenty of soap and water.[13] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[13] | [13][15] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[13] Recommended storage is at 2-8°C, protected from light.[9][10] | [9][10][13][14] |
References
- Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
4-Methyl-3-(trifluoromethyl)aniline | C8H8F3N. PubChem. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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